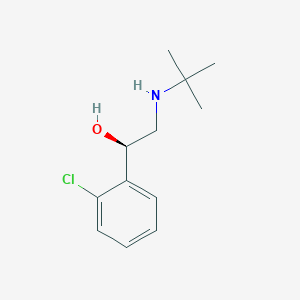![molecular formula C14H16ClN3O2 B119346 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine CAS No. 140628-39-3](/img/structure/B119346.png)
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a versatile chemical compound with potential applications in scientific research. It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular formula of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is C14H16ClN3O2 . The molecule contains a total of 37 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 2 ethers (aromatic), and 1 Pyridazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine are not fully detailed in the search results. Its molecular formula is C14H16ClN3O2, and it has an average mass of 293.749 Da and a mono-isotopic mass of 293.093109 Da .Scientific Research Applications
Antioxidant Capacity Assessment
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways explores the ABTS radical cation-based assays for determining antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS assay, revealing two principal reactions: coupling adducts formation and oxidation without coupling. The specificity of these reactions for certain antioxidants and the contribution of coupling to total antioxidant capacity highlight the nuanced application of ABTS-based assays in evaluating the antioxidant systems during storage and processing (Ilyasov et al., 2020).
Synthetic Routes and Structural Properties
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES discusses the synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to a variety of structural and spectroscopic insights. The study emphasizes the diversity in the outcomes based on the amine type and reaction conditions, offering a glimpse into the synthetic flexibility and potential applications of heterocyclic compounds (Issac & Tierney, 1996).
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
presents a critical overview of tests for antioxidant activity determination, including ORAC, HORAC, TRAP, and TOSC. This review compares the mechanisms, applicability, advantages, and disadvantages of these methods, providing essential insights for studies involving the analysis of antioxidant capacity and the relevance of heterocyclic compounds in such contexts (Munteanu & Apetrei, 2021).
Hepatoprotective and Nephroprotective Activities
A comprehensive review on hepatoprotective and nephroprotective activities of chrysin details the protective effects of the flavonoid chrysin against various toxic agents, highlighting the biochemical and molecular mechanisms involved. This review underlines the importance of natural compounds in mitigating hepatotoxicity and nephrotoxicity, suggesting the potential protective roles of structurally similar heterocyclic compounds (Pingili et al., 2019).
properties
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-11-4-3-10(9-12(11)20-2)7-8-16-14-6-5-13(15)17-18-14/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURJMHWYTXAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568532 |
Source


|
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
CAS RN |
140628-39-3 |
Source


|
| Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

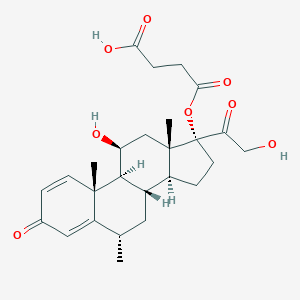
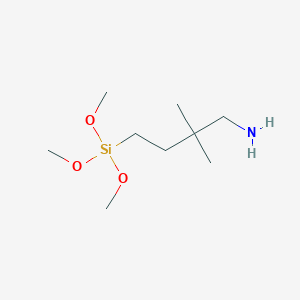
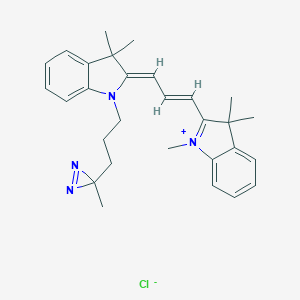

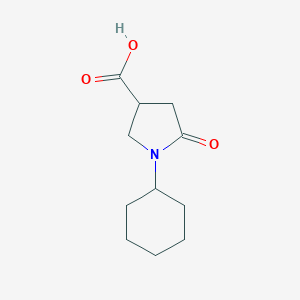
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
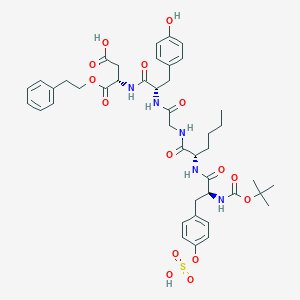


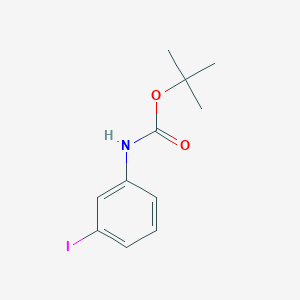

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
